2,4,5-trichloro-N-cyclohexyl-N-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
2,4,5-trichloro-N-cyclohexyl-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO2S/c1-17(9-5-3-2-4-6-9)20(18,19)13-8-11(15)10(14)7-12(13)16/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSJUMYSGSMPRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-N-cyclohexyl-N-methylbenzenesulfonamide typically involves the following steps:
Chlorination: The benzene ring is chlorinated to introduce chlorine atoms at the 2, 4, and 5 positions. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Sulfonation: The chlorinated benzene is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,5-trichloro-N-cyclohexyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenes depending on the nucleophile used.
Scientific Research Applications
2,4,5-trichloro-N-cyclohexyl-N-methylbenzenesulfonamide has several scientific research applications:
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other sulfonamide-based drugs.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of 2,4,5-trichloro-N-cyclohexyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial dihydropteroate synthase, thereby inhibiting the synthesis of folic acid in bacteria and exerting antimicrobial effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations :
- The tetrachloro substitution in ’s compound further amplifies steric hindrance and electron-withdrawing effects .
- N-Substituents : Cyclohexyl and methyl groups in the target compound likely enhance lipophilicity (logP ~4–5 estimated) compared to polar oxazole () or methoxy-naphthyl groups (). This property may improve membrane permeability but reduce aqueous solubility .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Analysis :
- Optical Activity : The chiral center in ’s compound ([α]D²⁰ = +2.5) highlights the role of stereochemistry in sulfonamide derivatives, which the target compound lacks due to its achiral N-substituents .
- Spectral Signatures : The target compound’s IR spectrum is expected to show strong S=O stretching (~1350 cm⁻¹) and S-O vibrations (~1150 cm⁻¹), consistent with sulfonamide analogs. ’s compound exhibits additional C=O peaks (1670 cm⁻¹) due to its unique substituents .
Biological Activity
Overview
2,4,5-trichloro-N-cyclohexyl-N-methylbenzenesulfonamide is an organic compound notable for its biological activity, particularly in antimicrobial applications. This sulfonamide derivative exhibits structural similarities to other well-known sulfonamide drugs, which enhances its potential therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, as the compound mimics para-aminobenzoic acid (PABA), a natural substrate. By blocking this pathway, the compound exerts significant antimicrobial effects against various bacterial strains.
Biological Activity and Applications
Research indicates that this compound has been investigated for several biological applications:
- Antimicrobial Activity : It has shown promise as an antimicrobial agent due to its structural characteristics that allow it to interfere with bacterial metabolism.
- Therapeutic Potential : Studies are exploring its effectiveness in treating bacterial infections, potentially offering an alternative to traditional antibiotics.
Case Studies and Research Findings
Several studies have highlighted the compound's biological activity:
- Antimicrobial Testing : In vitro assays demonstrated that this compound effectively inhibited the growth of various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established sulfonamides.
- Comparative Studies : When compared with similar compounds such as 2,4,5-trichlorobenzenesulfonamide and N-cyclohexyl-N-methylbenzenesulfonamide, this compound exhibited superior antimicrobial properties due to the presence of chlorine substituents which enhance its reactivity and binding affinity to target enzymes .
Data Table: Biological Activity Comparison
| Compound Name | MIC (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| This compound | 8 | E. coli, S. aureus |
| 2,4,5-trichlorobenzenesulfonamide | 16 | E. coli |
| N-cyclohexyl-N-methylbenzenesulfonamide | 32 | S. aureus |
Q & A
Q. What are the optimal synthetic pathways for 2,4,5-trichloro-N-cyclohexyl-N-methylbenzenesulfonamide, and what challenges arise during its synthesis?
Methodological Answer: Synthesis typically involves sulfonylation of the parent amine with benzenesulfonyl chloride derivatives under controlled conditions. Key steps include:
- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is recommended due to polar byproducts.
- Challenges : Steric hindrance from the cyclohexyl group may reduce reaction yields. Optimize stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) and employ catalysts like DMAP (4-dimethylaminopyridine) to enhance efficiency .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use multi-modal analytical techniques:
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to predicted shifts (e.g., cyclohexyl protons at δ 1.2–2.1 ppm; sulfonamide S=O stretch at ~1350 cm⁻¹ in IR) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ for C₁₃H₁₅Cl₃NO₂S (calculated m/z: 362.98) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and substituent orientation .
Q. What are the distinguishing structural features of this compound compared to other sulfonamides?
Methodological Answer: A comparative analysis reveals:
| Compound | Key Features | Functional Impact |
|---|---|---|
| Target Compound | Trichlorophenyl, cyclohexyl, and methyl groups on sulfonamide nitrogen | Enhanced lipophilicity and steric bulk |
| Sulfamethoxazole | Methyl-substituted isoxazole ring | Antibacterial activity via dihydropteroate synthase inhibition |
| Triazole Derivatives | Heterocyclic triazole core | Antifungal activity via CYP51 inhibition |
The trichlorophenyl group in the target compound may confer unique electrophilic reactivity, while the cyclohexyl group alters solubility and membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer: Address discrepancies using:
- Dose-Response Curves : Standardize assay conditions (e.g., pH, temperature) to minimize variability.
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values in enzyme inhibition assays) to identify trends .
- Computational Modeling : Perform molecular dynamics simulations to assess binding stability under varying conditions (e.g., solvation effects) .
Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic applications?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanoparticles to improve bioavailability .
- Metabolic Stability : Conduct liver microsome assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the cyclohexyl group) .
- Targeted Delivery : Functionalize with ligand-conjugated liposomes to enhance tissue specificity .
Q. How does the cyclohexyl substituent influence receptor binding dynamics?
Methodological Answer:
- Molecular Docking : Compare binding poses of the target compound vs. analogs lacking the cyclohexyl group (e.g., AutoDock Vina software) .
- Free Energy Calculations : Use MM-PBSA/GBSA methods to quantify binding energy contributions from hydrophobic interactions .
- SAR Studies : Synthesize analogs with varying alkyl groups (e.g., cyclopentyl, tert-butyl) to map steric and electronic effects .
Q. What experimental designs are critical for evaluating environmental toxicity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
